N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine
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Overview
Description
N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine is a complex organic compound that features a quinazoline core structure substituted with benzyloxyphenyl and methylimidazolyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the quinazoline core, followed by the introduction of the benzyloxyphenyl and methylimidazolyl substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and imidazole-containing molecules, such as:
Gefitinib: A quinazoline derivative used as an anti-cancer drug.
Erlotinib: Another quinazoline-based anti-cancer agent.
Metronidazole: An imidazole-containing antimicrobial agent.
Uniqueness
N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H21N5O |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-(3-methylimidazol-4-yl)-N-(4-phenylmethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C25H21N5O/c1-30-17-26-14-24(30)19-7-12-23-22(13-19)25(28-16-27-23)29-20-8-10-21(11-9-20)31-15-18-5-3-2-4-6-18/h2-14,16-17H,15H2,1H3,(H,27,28,29) |
InChI Key |
DIIQEKYPVNCRHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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